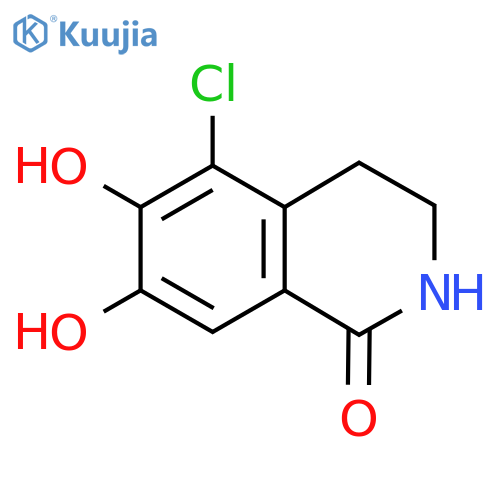Cas no 1429438-69-6 (5-Chloro-6,7-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one)

1429438-69-6 structure
商品名:5-Chloro-6,7-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one
CAS番号:1429438-69-6
MF:C9H8ClNO3
メガワット:213.617721557617
CID:2114981
5-Chloro-6,7-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one 化学的及び物理的性質
名前と識別子
-
- 5-chloro-3,4-dihydro-6,7-dihydroxy-1(2H)-Isoquinolinone
- 5-CHLORO-6,7-DIHYDROXY-3,4-DIHYDROISOQUINOLIN-1(2H)-ONE
- WQPWJBHZYLBHDX-UHFFFAOYSA-N
- 5-Chloro-6,7-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one
-
- インチ: 1S/C9H8ClNO3/c10-7-4-1-2-11-9(14)5(4)3-6(12)8(7)13/h3,12-13H,1-2H2,(H,11,14)
- InChIKey: WQPWJBHZYLBHDX-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(=CC2C(NCCC=21)=O)O)O
計算された属性
- せいみつぶんしりょう: 213.019
- どういたいしつりょう: 213.019
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.6
5-Chloro-6,7-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM223421-1g |
5-Chloro-6,7-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one |
1429438-69-6 | 95% | 1g |
$750 | 2021-08-04 | |
| Chemenu | CM223421-1g |
5-Chloro-6,7-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one |
1429438-69-6 | 95% | 1g |
$*** | 2023-03-30 | |
| Alichem | A189009598-1g |
5-Chloro-6,7-dihydroxy-3,4-dihydroisoquinolin-1(2h)-one |
1429438-69-6 | 95% | 1g |
$861.90 | 2022-04-02 |
5-Chloro-6,7-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one 関連文献
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
1429438-69-6 (5-Chloro-6,7-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one) 関連製品
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
